N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a benzodioxole moiety and a benzoxazole moiety linked by a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process:
Formation of Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Formation of Benzoxazole Moiety: The benzoxazole moiety is usually prepared by the condensation of o-aminophenol with a carboxylic acid derivative, such as 4-bromobenzoic acid, in the presence of a dehydrating agent.
Coupling Reaction: The final step involves the coupling of the benzodioxole and benzoxazole moieties through a methanimine linkage. This can be achieved by reacting the benzodioxole derivative with a benzoxazole derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoxazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, such as safrole and piperonal.
Benzoxazole Derivatives: Compounds containing the benzoxazole moiety, such as 2-aminobenzoxazole and 5-chlorobenzoxazole.
Uniqueness
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the combination of the benzodioxole and benzoxazole moieties linked by a methanimine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C21H13BrN2O3 |
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Molecular Weight |
421.2 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H13BrN2O3/c22-15-4-2-14(3-5-15)21-24-17-10-16(6-8-18(17)27-21)23-11-13-1-7-19-20(9-13)26-12-25-19/h1-11H,12H2 |
InChI Key |
IZQYUQYNQKVONU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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